![molecular formula C10H18N2O2 B13870254 N-(2-amino-2-oxoethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B13870254.png)
N-(2-amino-2-oxoethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
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Overview
Description
N-(2-amino-2-oxoethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is an organic compound with a unique cyclopropane structure. This compound is characterized by the presence of an amino group, a carboxamide group, and a tetramethylcyclopropane ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with an appropriate amine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which N-(2-amino-2-oxoethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxoethyl)acrylamide
- N-(2-amino-2-oxoethyl)ethanediamide
- N-(2-amino-2-oxoethyl)tetradecanamide
Uniqueness
N-(2-amino-2-oxoethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is unique due to its tetramethylcyclopropane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where such characteristics are advantageous, such as in the design of enzyme inhibitors or as a structural component in complex organic molecules.
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-9(2)7(10(9,3)4)8(14)12-5-6(11)13/h7H,5H2,1-4H3,(H2,11,13)(H,12,14) |
InChI Key |
VROBUNYVWPFGED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NCC(=O)N)C |
Origin of Product |
United States |
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